2-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)phenyl acetate
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. It also includes the compound’s reactivity with other substances .Scientific Research Applications
Medicinal Chemistry and Drug Development
Targeting Protein Kinases: The compound’s structure suggests potential interactions with protein kinases. Researchers have explored its inhibitory effects on specific kinases, such as PKB (protein kinase B) . Investigating its binding affinity and selectivity against kinases could lead to novel drug candidates for cancer, inflammation, or metabolic disorders.
Computational Chemistry and Molecular Docking
Antimicrobial Agents: In silico molecular docking studies have evaluated the compound’s interactions with microbial targets. By assessing its binding modes and affinity, researchers aim to identify potent antimicrobial agents . Further experimental validation is necessary to confirm its efficacy against specific pathogens.
Anti-Fibrotic Therapies
Hepatic Stellate Cell Inhibition: Screening results indicate that some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone . Specifically, they show promise in inhibiting hepatic stellate cells (HSC-T6 cells), which play a crucial role in liver fibrosis. Further studies could explore their mechanism of action and potential clinical applications.
Mechanism of Action
Target of Action
The compound contains a pyrimidine moiety , which is known to exhibit a wide range of pharmacological activities and is often employed in the design of privileged structures in medicinal chemistry .
Mode of Action
Compounds containing a pyrimidine moiety are known to interact with various biological targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting their biological activity.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological processes, including dna synthesis, signal transduction, and cellular metabolism .
Result of Action
Pyrimidine derivatives are known to have diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Safety and Hazards
properties
IUPAC Name |
[2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c1-12(27)29-15-5-3-2-4-14(15)18(28)25-13-6-8-26(9-7-13)17-10-16(19(20,21)22)23-11-24-17/h2-5,10-11,13H,6-9H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPWPRGLCAQUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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